Charge Carrier Mobility in DPPDTT-Based OFETs vs. Unmodified Transistors
Incorporation of a dTT-containing polymer (DPPDTT) into an OFET with an optimized zwitterionic interlayer yields a hole mobility of 5.4 × 10⁻¹ cm² V⁻¹ s⁻¹, representing a one-order-of-magnitude reduction in interfacial trap density compared to unmodified dielectric devices [1].
| Evidence Dimension | Hole mobility (cm² V⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 5.4 × 10⁻¹ cm² V⁻¹ s⁻¹ (for DPPDTT-based OFET with interfacial modification) |
| Comparator Or Baseline | Unmodified transistor baseline trap density reduced from 10¹⁴ eV⁻¹ cm⁻² to 2 × 10¹³ eV⁻¹ cm⁻²; mobility improvement corresponding to an order of magnitude reduction in trap density |
| Quantified Difference | Mobility increase correlates with a 5-fold reduction in trap density |
| Conditions | Solution-processed poly[2,5-(2-octyldodecyl)-3,6-diketopyrrolopyrrole-alt-5,5-(2,5-di(thien-2-yl)thieno[3,2-b]thiophene)] (DPPDTT) thin-film transistor with zwitterionic dye interlayer |
Why This Matters
This mobility value, achieved through interface engineering, benchmarks the intrinsic charge transport capability of dTT-based polymers and informs device architecture selection for high-performance OFET procurement.
- [1] Adamski, A. et al. Thickness dependence of surface morphology and charge carrier mobility in organic field-effect transistors. Chin. Phys. B 2010, 19(1), 018103. View Source
